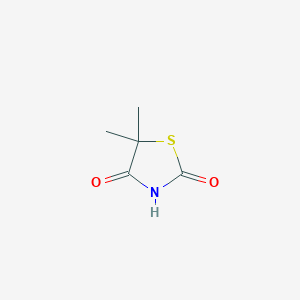
(3-Chloro-4-fluorophenoxy)acetyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(3-Chloro-4-fluorophenoxy)acetyl chloride” is a chemical compound with the molecular formula C8H5Cl2FO2 and a molecular weight of 223.03 . It is used in proteomics research .
Molecular Structure Analysis
The InChI code for “(3-Chloro-4-fluorophenoxy)acetyl chloride” is 1S/C8H5Cl2FO2/c9-6-3-5 (1-2-7 (6)11)13-4-8 (10)12/h1-3H,4H2 . This code provides a specific textual identifier for the molecular structure.科学的研究の応用
Chemical Reactions and Intermediates : Eiserich et al. (1996) explored the reactions involving nitrite and hypochlorous acid, leading to the formation of reactive intermediates capable of modifying phenolic substrates. This study highlights the potential role of such intermediates in protein modification and tissue injury, relevant to understanding chemical interactions in biological systems (Eiserich et al., 1996).
Crystal Structure Analysis : Prabhuswamy et al. (2021) focused on the synthesis and crystal structure elucidation of 2-(4-fluorophenoxy) acetic acid. The study provides insights into the molecular structure and interactions, which are crucial for understanding the properties and applications of related chemical compounds (Prabhuswamy et al., 2021).
Photodissociation Studies : The photodissociation of acetyl chloride has been studied by Deshmukh and Hess (1994), providing valuable information on the energy distributions and quantum yields of fragments such as Cl and CH3, which is significant for understanding the dissociation dynamics of similar compounds (Deshmukh & Hess, 1994).
Polymer Synthesis and Characterization : Nanjundan et al. (2004) synthesized and characterized poly(3-acetyl-4-hydroxyphenyl acrylate) and its metal complexes, demonstrating the potential of these compounds in polymer science, particularly in creating materials with specific properties (Nanjundan et al., 2004).
Electrochemical Oxidation : Song et al. (2010) examined the electrochemical oxidation of 4-chloro-3-methyl phenol, providing insights into the degradation pathways and the role of hydroxyl radicals and active chlorine. This research is relevant to environmental applications, such as wastewater treatment and pollutant degradation (Song et al., 2010).
NMR Studies for Contaminant Identification : Tront and Saunders (2007) used nuclear magnetic resonance (NMR) to investigate the fate of halogenated phenols in plants, highlighting the utility of NMR in environmental studies and contaminant analysis (Tront & Saunders, 2007).
Monomer Synthesis for Polymerization : Baek and Harris (2005) focused on developing an efficient synthetic route for self-polymerizable PPQ monomers, demonstrating the significance of monomer synthesis in advanced polymer chemistry (Baek & Harris, 2005).
Safety and Hazards
特性
IUPAC Name |
2-(3-chloro-4-fluorophenoxy)acetyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2FO2/c9-6-3-5(1-2-7(6)11)13-4-8(10)12/h1-3H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVZHBLKETNAFKU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC(=O)Cl)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2FO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40586217 |
Source


|
| Record name | (3-Chloro-4-fluorophenoxy)acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40586217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloro-4-fluorophenoxy)acetyl chloride | |
CAS RN |
826990-47-0 |
Source


|
| Record name | (3-Chloro-4-fluorophenoxy)acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40586217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[2-(2,3-Dihydro-1H-indol-1-yl)phenyl]methanamine](/img/structure/B1356504.png)





![Ethyl oxazolo[4,5-b]pyridine-2-carboxylate](/img/structure/B1356523.png)



